2-methyl-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide
Description
2-methyl-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide is a heterocyclic compound featuring a pyrimidine core substituted with a 1H-pyrazol-1-yl group at the 6-position and a benzamide moiety linked via an anilino bridge. Its structure combines pyrimidine’s aromatic nitrogen-rich scaffold with a benzamide pharmacophore, a design frequently employed in kinase-targeted therapeutics.
Properties
IUPAC Name |
2-methyl-N-[4-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O/c1-15-5-2-3-6-18(15)21(28)26-17-9-7-16(8-10-17)25-19-13-20(23-14-22-19)27-12-4-11-24-27/h2-14H,1H3,(H,26,28)(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKDLAWVLRZVYFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide typically involves multiple steps, including the formation of the pyrazole and pyrimidine rings, followed by their coupling to form the final product. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction employs palladium catalysts and boron reagents to achieve the desired coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products.
Scientific Research Applications
2-methyl-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Compound 8g ()
- Structure: 2-((5-Chloro-2-((4-(morpholinomethyl)phenyl)amino)pyrimidin-4-yl)amino)-N-(6-hydroxyhexyl)benzamide.
- Key Differences: Substitution at pyrimidine C2: Chlorine vs. 1H-pyrazol-1-yl in the target compound. Anilino bridge: Morpholinomethyl group in 8g vs. unsubstituted phenyl in the target. Terminal benzamide: 6-hydroxyhexyl chain in 8g vs. methyl substitution in the target.
- Implications: The morpholinomethyl group in 8g may enhance solubility, while the 1H-pyrazol-1-yl group in the target could improve selectivity for kinases sensitive to pyrazole interactions .
Imatinib Analog ()
- Structure: 4-(4-Methyl-piperazin-1-ylmethyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide.
- Key Differences :
- Pyrimidine substitution: 4-pyridin-3-yl vs. 1H-pyrazol-1-yl.
- Benzamide linkage: Piperazine-methyl group vs. methyl substitution in the target.
- Implications : Imatinib’s piperazine group facilitates binding to the ABL kinase’s hydrophobic pocket, whereas the target’s simpler methyl group may reduce off-target interactions .
Pyrazole-Containing Derivatives
3HN Ligand ()
- Structure: 3-(4-{[(4-fluorophenyl)carbamoyl]amino}-1H-pyrazol-1-yl)-N-(2-methylpyridin-4-yl)benzamide.
- Key Differences: Pyrazole substitution: 4-fluorophenyl carbamoyl vs. pyrimidin-4-ylamino in the target. Terminal group: 2-methylpyridin-4-yl vs. methylbenzamide.
- Implications: The fluorophenyl group in 3HN may enhance π-π stacking with aromatic residues, while the target’s pyrimidine-anilino bridge could favor hydrogen bonding with kinase backbones .
N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine ()
- Structure : Pyridazine core with pyrazol-1-yl and 4-methylphenyl groups.
- Key Differences :
- Core heterocycle: Pyridazine vs. pyrimidine in the target.
- Substituents: Lack of benzamide moiety.
- Implications : Pyridazine’s reduced nitrogen density compared to pyrimidine may lower kinase affinity but improve metabolic stability .
Tabulated Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
